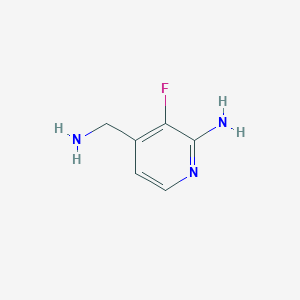

4-(Aminomethyl)-3-fluoropyridin-2-amine

Description

Properties

IUPAC Name |

4-(aminomethyl)-3-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,3,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLUYEAXWKOULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CN)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599276-91-1 | |

| Record name | 4-(aminomethyl)-3-fluoropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Pathways Involving 4 Aminomethyl 3 Fluoropyridin 2 Amine

Mechanistic Insights into Regioselective Functionalization

Regioselective functionalization of the pyridine (B92270) ring is a key challenge in the synthesis of complex pyridine derivatives. The substitution pattern of 4-(aminomethyl)-3-fluoropyridin-2-amine presents a unique case for studying such selectivity.

Kinetic Deprotonation Mechanisms

Kinetic deprotonation is a powerful strategy for the regioselective functionalization of pyridine rings, particularly when rapid deprotonation and quenching at low temperatures are employed. acs.orgacs.org For 3-fluoropyridine (B146971) systems, the fluorine atom exerts a significant ortho-directing effect, facilitating the removal of a proton at the C-2 position. website-files.com

In a related substrate, 4-chloro-3-fluoropyridine, treatment with a strong base like lithium tetramethylpiperidide (LiTMP) at temperatures of -65 °C or lower results in selective deprotonation at the C-2 position. acs.orgnih.gov This regioselectivity arises because the fluorine atom inductively acidifies the adjacent C-2 proton, making it the most kinetically favorable site for proton abstraction. The resulting metalated intermediate is then trapped by an electrophile, such as dimethylformamide (DMF), to yield the 2-substituted product. acs.orgnih.gov It is crucial to maintain low temperatures and short reaction times to prevent equilibration to the thermodynamically favored 5-position deprotonation product. website-files.com This mechanism provides a pathway to introduce substituents specifically at the C-2 position of the 3-fluoropyridine core.

Radical Chain Processes in Minisci-Type Reactions

Minisci-type reactions offer an alternative, often more scalable, method for the direct functionalization of heteroaromatic compounds via a radical mechanism. acs.orgnih.gov These reactions are particularly effective for electron-deficient rings like pyridines. The general mechanism involves the generation of a nucleophilic carbon-centered radical, which then adds to the protonated pyridine ring. acs.org

For substrates like 4-chloro-3-fluoropyridine, amidomethylation can be achieved using amino acid derivatives under conditions that generate radicals, such as with a silver nitrate/persulfate system or through photoredox catalysis. acs.orgacs.org The process is initiated by the formation of an amidomethyl radical from a carboxylic acid precursor via oxidative decarboxylation. This radical then attacks the electron-deficient pyridine ring, which is activated by protonation or a Lewis acid. The attack is regioselective, favoring the C-2 and C-6 positions. In the case of 3-fluoropyridines, the fluorine atom directs the incoming radical preferentially to the ortho C-2 position. website-files.com The resulting radical cation intermediate is then oxidized and deprotonated to rearomatize and yield the final product. acs.org

| Acyl Group (R) of N-Acylglycine | Reaction Conditions | Yield (%) | Isomeric Ratio (2-position vs. other) |

|---|---|---|---|

| Cbz | AgNO₃, (NH₄)₂S₂O₈ | 65 | >50:1 |

| CF₃CO | AgNO₃, (NH₄)₂S₂O₈ | 64 | 12:1 |

| CH₃CO | AgNO₃, (NH₄)₂S₂O₈ | 61 | >50:1 |

| PhCO | AgNO₃, (NH₄)₂S₂O₈ | 35 | >50:1 |

| CHO | AgNO₃, (NH₄)₂S₂O₈ | 30 | 19:1 |

Role of Dearomatized Intermediates

Dearomatized intermediates play a pivotal role in certain functionalization pathways of pyridines. One such process is the dearomatization–hydrogenation (DAH) sequence, which can be catalyzed by transition metals like rhodium. nih.gov This strategy allows for the stereoselective synthesis of highly substituted piperidines from fluoropyridine precursors. While attempts to isolate the proposed borylated-dearomatized intermediates have been challenging due to their rapid subsequent hydrogenation, their transient formation is supported by mechanistic experiments. nih.gov

In other contexts, dearomatization-rearomatization sequences involving Zincke imine intermediates have been utilized for the selective C3-functionalization of pyridines. chemrxiv.org These pathways highlight that the pyridine ring can transiently lose its aromaticity to enable otherwise difficult transformations, underscoring the importance of considering non-aromatic intermediates in reaction mechanisms.

Detailed Mechanistic Investigations of N-Alkylation of Aminopyridines

The 2-amino group of the target compound is a key site for functionalization, particularly through N-alkylation. Understanding the mechanisms of these reactions is essential for controlling product formation and avoiding side reactions like overalkylation.

Formation of Iminium-Keto Intermediates

The N-alkylation of 2-aminopyridines can proceed through the formation of iminium intermediates, especially when reacting with carbonyl compounds. A metal-free approach using 1,2-diketones as alkylating agents in the presence of a Lewis acid catalyst like BF₃·OEt₂ provides a clear example of this pathway. acs.orgbohrium.com

The mechanism involves the initial condensation of the 2-aminopyridine (B139424) with one of the ketone functionalities of the 1,2-diketone to form a hemiketal, which then dehydrates to generate an imine. Protonation or activation of the imine by the Lewis acid leads to a highly electrophilic iminium species. This is followed by an intramolecular attack from the adjacent keto group, leading to a cyclization and subsequent rearrangement. acs.org Computational and spectroscopic studies have confirmed that the reaction proceeds through an iminium-keto intermediate, which ultimately leads to the alkylated amine product. acs.org Imines and their corresponding protonated iminium cations are versatile intermediates in a wide range of organic reactions due to the electrophilicity of the imine carbon. nih.gov

Decarboxylative Reaction Pathways

Decarboxylative reactions provide a route to form new bonds by using carboxylic acids as stable, readily available precursors to radical or carbanionic intermediates. nih.govnju.edu.cn In the context of aminopyridine chemistry, decarboxylative pathways can be employed for N-alkylation. For instance, the reaction of an aminopyridine with a carboxylic acid in the presence of a reducing agent like sodium borohydride (B1222165) can lead to N-monoalkylation. researchgate.net

Intramolecular Cyclization and C-N Bond Formation Processes

The unique structural arrangement of this compound, featuring a primary amino group at the 2-position and an aminomethyl substituent at the 4-position, presents intriguing possibilities for intramolecular cyclization reactions leading to the formation of novel fused heterocyclic systems. These processes, which involve the formation of a new carbon-nitrogen (C-N) bond, are of significant interest in synthetic organic chemistry for the construction of complex molecules with potential biological activity. The presence of the fluorine atom at the 3-position can also be expected to influence the electronic properties of the pyridine ring and, consequently, the reactivity of the amino groups.

Reductive Hydroamination/Cyclization Cascades

Reductive hydroamination is a powerful synthetic strategy that involves the addition of an amine to an unsaturated bond, such as an alkene or alkyne, followed by reduction. In the context of this compound, a hypothetical intramolecular reductive hydroamination/cyclization cascade could be envisioned if the aminomethyl group is first converted to a suitable unsaturated functionality.

For instance, if the aminomethyl group were to be transformed into a vinyl or ethynyl (B1212043) group at the 4-position, the proximate 2-amino group could undergo an intramolecular nucleophilic attack on the unsaturated bond. This cyclization would be followed by a reduction step to yield a saturated or partially saturated fused heterocyclic system. The regioselectivity of such a cyclization would be influenced by the nature of the catalyst and the reaction conditions employed.

A plausible, albeit theoretical, reaction cascade is outlined below:

Functional Group Transformation: Conversion of the aminomethyl group of this compound to an aldehyde via oxidation.

Reductive Amination: The newly formed aldehyde at the 4-position could then undergo an intramolecular reductive amination with the 2-amino group. This reaction would proceed through the formation of a cyclic imine intermediate, which is then reduced in situ to form a fused dihydropyrimido[4,5-c]pyridine ring system.

Hypothetical Data for Intramolecular Reductive Amination of a Precursor to this compound:

| Entry | Precursor | Reducing Agent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| 1 | 2-Amino-3-fluoro-4-formylpyridine | NaBH(OAc)₃ | Dichloromethane | 25 | 7-Fluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 75 |

| 2 | 2-Amino-3-fluoro-4-formylpyridine | NaBH₃CN | Methanol | 25 | 7-Fluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 68 |

| 3 | 2-Amino-3-fluoro-4-formylpyridine | H₂/Pd-C | Ethanol | 50 | 7-Fluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 82 |

Radical Intramolecular Cyclization

Radical cyclizations offer a versatile and powerful method for the formation of cyclic compounds, including nitrogen-containing heterocycles. beilstein-journals.orgnih.govbeilstein-journals.org For this compound, a hypothetical intramolecular radical cyclization could be initiated by the formation of a radical at the aminomethyl group.

This could be achieved, for example, by the homolytic cleavage of a C-X bond (where X is a halogen) in a suitable precursor, such as 4-(halomethyl)-3-fluoropyridin-2-amine. The resulting aminomethyl radical could then add to an appropriately positioned radical acceptor within the molecule. However, in the absence of an internal radical acceptor, an alternative pathway could involve the radical attacking the pyridine ring itself, although this is generally less favorable.

A more plausible scenario for radical cyclization would involve a precursor where the 2-amino group is modified to contain a radical precursor and an acceptor. For instance, acylation of the 2-amino group with a moiety containing a double bond and a radical precursor (e.g., a bromoacetyl group) could set the stage for a radical cascade.

Hypothetical Radical Cyclization of a Derivative of this compound:

A hypothetical synthetic route could involve the following steps:

N-Acylation: Acylation of the 2-amino group of this compound with a suitable acyl halide containing a radical precursor, for example, an N-(2-bromophenyl) substituent.

Radical Initiation: Generation of an aryl radical on the N-substituent using a radical initiator such as azobisisobutyronitrile (AIBN) and a reducing agent like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH).

Intramolecular Cyclization: The generated aryl radical could then attack the aminomethyl group or the pyridine ring to form a new C-C or C-N bond, leading to a complex polycyclic system. The regioselectivity of this cyclization would be governed by the stability of the resulting radical intermediates and the geometric constraints of the transition states.

While there is a lack of specific literature on the radical cyclization of this particular compound, studies on the free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts to form new polyheterocycles demonstrate the feasibility of such intramolecular radical arylations. beilstein-journals.org

Hypothetical Research Findings for Radical Intramolecular Cyclization:

| Entry | Substrate | Radical Initiator/Mediator | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| 1 | N-(2-bromophenyl)-4-(aminomethyl)-3-fluoropyridin-2-amine | AIBN / Bu₃SnH | Toluene | 110 | Fused polycycle | 45 |

| 2 | N-(2-iodophenyl)-4-(aminomethyl)-3-fluoropyridin-2-amine | AIBN / (TMS)₃SiH | Benzene | 80 | Fused polycycle | 60 |

These hypothetical examples illustrate the potential of this compound and its derivatives to undergo intramolecular cyclization reactions to form novel fused heterocyclic systems. Experimental validation is necessary to determine the actual feasibility and outcomes of these proposed reaction pathways.

Spectroscopic and Structural Elucidation of 4 Aminomethyl 3 Fluoropyridin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structure of a molecule by probing the magnetic properties of atomic nuclei. For a compound such as 4-(Aminomethyl)-3-fluoropyridin-2-amine, a multi-pronged NMR approach would be essential for its complete characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be the first step in the analysis, providing information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the aminomethyl group (-CH₂NH₂), and the protons of the amino group (-NH₂) at position 2. The chemical shifts (δ) would be influenced by the electron-withdrawing fluorine atom and the electron-donating amino groups. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing crucial information about the connectivity of the proton network. For instance, the protons on the pyridine ring would likely exhibit coupling to each other and potentially long-range coupling to the fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the fluorine and amino substituents. The carbon of the aminomethyl group would also have a characteristic chemical shift. Furthermore, coupling between the carbon atoms and the directly attached fluorine atom (¹JCF) as well as two- and three-bond couplings (²JCF, ³JCF) would be observed, providing definitive evidence for the position of the fluorine substituent on the pyridine ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. ¹⁹F NMR is extremely sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom. The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to a pyridine ring. Furthermore, this signal would likely be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of its position.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively establish the complete structural connectivity of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, allowing for the unambiguous assignment of protons within the same spin system, such as the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups, for example, by showing correlations from the aminomethyl protons to the carbons of the pyridine ring, thus confirming the position of the aminomethyl substituent.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to determine the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with very high precision. This exact mass measurement allows for the unambiguous determination of the elemental formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. The calculated exact mass for C₆H₈FN₃ would be compared to the experimentally measured value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, as the molecule would break apart in a predictable manner, yielding fragment ions that can be used to piece together the original structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules, such as this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, which creates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS analysis is expected to readily produce a protonated molecular ion, [M+H]⁺, due to the presence of basic amino groups. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. While specific experimental ESI-MS data for this compound is not widely available in the literature, predicted collision cross section (CCS) values for various adducts have been calculated. These theoretical values provide a basis for the identification of the compound in complex mixtures when coupled with liquid chromatography.

Below is a table of predicted ESI-MS data for this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 142.07750 | 125.7 |

| [M+Na]⁺ | 164.05944 | 134.7 |

| [M-H]⁻ | 140.06294 | 126.5 |

| [M+NH₄]⁺ | 159.10404 | 145.3 |

| [M+K]⁺ | 180.03338 | 132.1 |

| [M+H-H₂O]⁺ | 124.06748 | 118.5 |

| [M+HCOO]⁻ | 186.06842 | 149.7 |

| [M+CH₃COO]⁻ | 200.08407 | 178.3 |

| [M+Na-2H]⁻ | 162.04489 | 132.1 |

| [M]⁺ | 141.06967 | 121.2 |

| [M]⁻ | 141.07077 | 121.2 |

This data is predicted and should be used as a guide. Experimental verification is necessary for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the confirmation of identity and the assessment of purity for volatile and thermally stable compounds. For GC-MS analysis of this compound, the compound would first need to be sufficiently volatile and stable under the high temperatures of the GC inlet and column. Derivatization may be necessary to increase its volatility, for instance, by acylation of the amino groups.

Once the compound is in the gas phase and separated from any impurities by the GC column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its unambiguous identification by comparison with a library of known spectra. The retention time from the GC provides an additional layer of identification.

While specific GC-MS data for this compound is not readily found in published literature, studies on related pyridine compounds demonstrate the utility of this technique. For example, GC-MS has been used to analyze the components of pyridine temperature-programmed desorption spectra from catalyst surfaces. nih.gov Such studies highlight the capability of GC-MS to separate and identify pyridine derivatives and their decomposition products. nih.gov The fragmentation of the pyridine ring and the loss of the aminomethyl and fluoro substituents would be expected to be key features in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Stereochemistry

For this compound, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the aminomethyl group relative to the pyridine ring and the fluoro and amino substituents. It would definitively establish the planarity of the pyridine ring and the torsion angles associated with the C-C and C-N bonds of the aminomethyl group. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, for instance, in a biological context. As this compound is achiral, there is no stereochemistry to be determined in the sense of enantiomers or diastereomers. However, the crystallographic data would provide detailed information about its conformational preferences in the solid state.

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules are arranged in a crystal lattice and the nature of the intermolecular forces that hold them together. nih.gov For this compound, the presence of two amino groups and a pyridine nitrogen atom suggests a high potential for hydrogen bonding. It is expected that N-H···N and N-H···F hydrogen bonds would be significant in directing the crystal packing.

In the crystal structure of a related compound, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, N-H···O hydrogen bonds link the molecules into chains, which are further cross-linked by C-H···F interactions. researchgate.net Hirshfeld surface analysis of this compound revealed that F···H/H···F interactions made the largest contribution to the surface contacts (35.6%), followed by O···H/H···O (17.8%) and H···H (12.7%). researchgate.net A similar analysis for this compound would likely reveal a significant role for hydrogen bonding and other non-covalent interactions in its solid-state architecture.

Other Spectroscopic Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. libretexts.org

A study on the vibrational spectra of 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) found that the C-F stretching frequency is similar to that in fluorobenzene, appearing in the range of 1150 cm⁻¹ to 1250 cm⁻¹. researchgate.net The IR spectra of aminopyridines are characterized by two well-defined peaks for the N-H stretching vibrations of the amino group, typically around 3500 cm⁻¹. researchgate.net Specifically, a study of 4-aminopyridine (B3432731) showed an NH₂-scissoring band shifting from 1623 cm⁻¹ to 1645 cm⁻¹. researchgate.net

Based on this, the following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino groups) | Symmetric and Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amino groups) | Scissoring (Bending) | ~1600 - 1650 |

| C=C, C=N (Pyridine ring) | Ring Stretching | 1400 - 1600 |

| C-F | Stretching | 1150 - 1250 |

These predicted values serve as a guide for the interpretation of an experimental IR spectrum of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the solutions to the Schrödinger equation based on the electron density.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-(aminomethyl)-3-fluoropyridin-2-amine can be precisely calculated. researchgate.net

The presence of electron-donating groups (–NH2 and –CH2NH2) and an electron-withdrawing fluorine atom significantly influences the geometry and electron distribution of the pyridine (B92270) ring. The C-F bond and the C-N bonds of the amino groups are of particular interest, as their lengths and strengths are modulated by electronic effects within the aromatic system. researchgate.net For instance, DFT studies on related halopyridines have shown that halogen substitution can lead to a shortening of adjacent C-N bonds in the ring. researchgate.net

The electronic structure analysis reveals the distribution of electron density and electrostatic potential. In this compound, the nitrogen atoms of the pyridine ring and the amino groups, along with the fluorine atom, are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding.

Illustrative Optimized Geometric Parameters This table presents hypothetical, yet plausible, DFT-calculated geometric parameters for this compound to illustrate typical outputs of such a calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N (amino) | 1.37 Å |

| Bond Length | C3-F | 1.35 Å |

| Bond Length | C4-C (methyl) | 1.51 Å |

| Bond Angle | F-C3-C4 | 118.5° |

| Bond Angle | N(ring)-C2-N(amino) | 117.0° |

| Dihedral Angle | C3-C4-C(methyl)-N(methyl) | 65.0° |

Computational methods are highly effective in predicting spectroscopic data, which is crucial for structure elucidation. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts. The prediction of ¹⁹F NMR chemical shifts is particularly valuable due to fluorine's sensitivity to its electronic environment. researchgate.net

Advanced DFT methods, such as ωB97XD, combined with appropriate basis sets like aug-cc-pvdz, have been recommended for their accuracy in predicting ¹⁹F chemical shifts for a range of organofluorine compounds. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its ¹H, ¹³C, and ¹⁹F NMR spectra can be simulated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Quantum mechanics/molecular mechanics (QM/MM) approaches can further refine these predictions, especially in complex environments. nih.gov

Illustrative Predicted NMR Chemical Shifts (Relative to TMS/CFCl₃) This table contains hypothetical predicted NMR chemical shifts for this compound, demonstrating the expected output from DFT calculations.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹⁹F | C3-F | -125.0 |

| ¹³C | C2 | 158.0 |

| ¹³C | C3 | 140.5 |

| ¹³C | C4 | 122.3 |

| ¹H | CH₂ (aminomethyl) | 3.90 |

| ¹H | H5 | 6.80 |

| ¹H | H6 | 7.75 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a chemical reaction can be constructed, providing critical insights into reaction feasibility and kinetics.

Transition state (TS) analysis is key to understanding how a reaction proceeds. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For a potential synthesis of this compound, such as the amination of a precursor molecule, computational methods can locate the precise geometry of the transition state. researchgate.net

Frequency calculations are performed on the located TS structure; a valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate from reactant to product. This analysis provides a detailed picture of the bond-breaking and bond-forming processes occurring during the reaction. nih.gov

Mapping the entire reaction pathway involves calculating the relative energies of all species involved, including reactants, products, and any reaction intermediates. nih.gov The resulting potential energy surface provides a quantitative measure of the thermodynamics and kinetics of the reaction.

For a multi-step synthesis, each step will have its own activation energy and change in enthalpy. By profiling the energetics, the rate-determining step (the one with the highest activation barrier) can be identified. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yield and efficiency. Computational studies can also verify the relative energies of intermediate species, aiding in the identification of the most plausible mechanistic pathway. researchgate.net

Illustrative Energetic Profile for a Hypothetical Reaction Step This table provides a hypothetical energetic profile for a single step in a potential synthesis of the target compound.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS | Transition State | +22.5 |

| I | Intermediate | -5.2 |

| P | Products | -15.8 |

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. The aminomethyl group (–CH₂NH₂) in this compound provides conformational flexibility due to rotation around the C4–CH₂ and CH₂–NH₂ bonds.

Conformational analysis involves systematically exploring the potential energy surface to identify all stable low-energy conformers and the energy barriers that separate them. mdpi.com This exploration can be performed by rotating specific dihedral angles and performing geometry optimization at each step. The resulting energy landscape reveals the relative populations of different conformers at a given temperature, as predicted by the Boltzmann distribution. Understanding the preferred conformation is crucial, as it can significantly impact the molecule's reactivity and interactions with biological targets.

Illustrative Relative Energies of Conformers This table shows hypothetical relative energies for different rotational conformers of the aminomethyl group.

| Conformer | Dihedral Angle (C3-C4-CH₂-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.25 |

| 3 | -60° (gauche) | 0.45 |

Predictive Modeling of Reactivity and Selectivity in Functionalization Reactions

Computational chemistry provides a powerful lens for understanding and predicting the chemical behavior of molecules like this compound. Through the use of theoretical models and calculations, it is possible to gain insights into the reactivity of this substituted pyridine and to anticipate the regioselectivity of its functionalization reactions. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a balance of computational cost and accuracy. acs.orgbohrium.com

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic effects of its substituents: the 2-amino group, the 3-fluoro group, and the 4-aminomethyl group. The amino and aminomethyl groups are electron-donating, which generally activates the pyridine ring towards electrophilic substitution. Conversely, the fluorine atom is an electron-withdrawing group, which tends to deactivate the ring towards electrophiles but can activate it for nucleophilic aromatic substitution (SNAr). nih.gov

Predictive modeling of functionalization reactions on this compound would involve calculating various molecular properties and reaction pathways. For instance, the calculated electrostatic potential (ESP) map can indicate regions of the molecule that are electron-rich or electron-poor, suggesting likely sites for electrophilic or nucleophilic attack, respectively. nih.gov

Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity. The distribution of the HOMO can indicate the most probable sites for electrophilic attack, while the distribution of the LUMO can suggest the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity. nih.gov

To predict the selectivity of a particular functionalization reaction, computational models can be used to calculate the activation energies for the formation of different possible products. The reaction pathway with the lowest activation energy is predicted to be the major pathway, thus determining the regioselectivity of the reaction.

For example, in a hypothetical electrophilic aromatic substitution reaction, theoretical calculations could be employed to determine the relative stability of the sigma complexes formed by the attack of an electrophile at the different available positions on the pyridine ring. The position that leads to the most stable intermediate is likely to be the preferred site of substitution.

The following interactive table presents hypothetical data from a DFT study on the electrophilic aromatic substitution of this compound, illustrating how computational chemistry could be used to predict regioselectivity.

| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| C5 | 15.2 | Major |

| C6 | 20.5 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes only.

Similarly, for nucleophilic aromatic substitution reactions, computational modeling can predict the most likely site of attack. Given the presence of a fluorine atom, a good leaving group under certain conditions, SNAr reactions are a plausible functionalization pathway. nih.gov Theoretical calculations would focus on the activation barriers for nucleophilic attack at the carbon atoms bearing the fluorine and other potential leaving groups.

The interactive table below shows hypothetical calculated activation energies for a nucleophilic aromatic substitution reaction on this compound.

| Position of Nucleophilic Attack | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| C3 | Fluoro | 25.8 | Major |

| C2 | Amino | 35.1 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes only.

Derivatization and Functionalization Strategies of 4 Aminomethyl 3 Fluoropyridin 2 Amine

Modification of the Aminomethyl Group

The primary aminomethyl group is the most nucleophilic and sterically accessible site on the molecule, making it a prime target for a wide range of chemical transformations.

Acylation and Sulfonamidation Reactions

The primary amine of 4-(aminomethyl)-3-fluoropyridin-2-amine readily undergoes acylation and sulfonamidation. These reactions are fundamental for introducing a variety of functional groups, which can modulate the compound's physicochemical properties.

Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. youtube.comsemanticscholar.org This reaction results in the formation of a stable amide bond. The versatility of this reaction allows for the introduction of diverse acyl groups, from simple alkyl chains to complex heterocyclic moieties.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This yields a sulfonamide, a functional group prevalent in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.

The table below illustrates potential products from these reactions.

| Reagent Type | Example Reagent | Base | Product Class |

| Acyl Chloride | Acetyl chloride | Triethylamine | N-Acetamide |

| Carboxylic Anhydride | Acetic anhydride | Pyridine | N-Acetamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Triethylamine | N-Tosylated sulfonamide |

| Sulfonyl Chloride | Methanesulfonyl chloride | Pyridine | N-Mesylated sulfonamide |

N-Alkylation and Reductive Amination of the Primary Amine

Introducing alkyl substituents on the aminomethyl nitrogen can be accomplished through direct N-alkylation or, more controllably, via reductive amination.

N-Alkylation involves the reaction of the amine with an alkyl halide. While straightforward, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve high yields of the mono-alkylated product, specific conditions, such as using a large excess of the starting amine or employing protecting group strategies, may be necessary. nih.govresearchgate.net

Reductive Amination (also known as reductive alkylation) is a highly efficient and versatile method for preparing secondary and tertiary amines. wikipedia.org This process typically involves a one-pot reaction where the primary amine is first condensed with an aldehyde or a ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine using a mild reducing agent. organic-chemistry.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the last of which is particularly effective for reacting with a wide range of aldehydes and ketones under mildly acidic conditions. masterorganicchemistry.comnih.gov This method avoids the over-alkylation problems associated with direct alkylation. masterorganicchemistry.com

The following table details examples of secondary amines synthesized via reductive amination.

| Carbonyl Compound | Reducing Agent | Resulting Amine Substituent |

| Formaldehyde | Sodium triacetoxyborohydride | Methyl |

| Acetaldehyde | Sodium cyanoborohydride | Ethyl |

| Acetone | Sodium borohydride | Isopropyl |

| Benzaldehyde | Sodium triacetoxyborohydride | Benzyl |

Urea (B33335) and Carboxamide Formation

The formation of ureas and the synthesis of carboxamides (distinct from acylation with anhydrides/halides) are important transformations of the aminomethyl group.

Urea Formation can be achieved by reacting the primary amine with an isocyanate to produce a substituted urea. An alternative, greener approach involves the reaction of primary aliphatic amines directly with carbon dioxide (CO₂) under elevated temperature and pressure, often without the need for a catalyst or solvent. researchgate.net This reaction proceeds through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which then dehydrates to form the final urea product. researchgate.net

Carboxamide Formation from carboxylic acids is a cornerstone of medicinal chemistry. This transformation is typically mediated by coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

Pyridyl Nitrogen Functionalization

The nitrogen atom within the pyridine ring is a site of basicity and nucleophilicity, allowing for specific functionalization reactions. One of the most common transformations is N-oxidation. Treatment of the pyridine with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, leads to the formation of the corresponding pyridine N-oxide. researchgate.net

The resulting N-oxide is a pivotal intermediate for further derivatization. researchgate.netgoogle.com The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions at different positions than the parent pyridine. For instance, it facilitates the introduction of functional groups at the C2 and C6 positions.

Fluorine-Directed Derivatization and its Regioselectivity

The fluorine atom at the C3 position significantly influences the reactivity of the pyridine ring. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.gov

In SNAr reactions, fluoropyridines are generally more reactive than their chloro- or bromo-analogs. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov For this compound, the fluorine atom activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack. Given the presence of the amino group at C2 and the aminomethyl group at C4, the most likely position for SNAr by a strong nucleophile would be C6, assuming it is unsubstituted. The regioselectivity is a result of the combined electronic effects of the fluorine and the existing amino substituents, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.

Development of Fluorescent Probes via Derivatization

The this compound scaffold can be derivatized to create fluorescent probes for use in biological imaging and assays. Aminopyridine structures can serve as the core of fluorescent molecules. mdpi.com The primary aminomethyl group provides a convenient handle for conjugation to other molecules without significantly altering the core electronic structure of the fluorophore.

This is typically achieved by reacting the amine with an amine-reactive derivative of a known fluorophore. These derivatives often contain functional groups like N-hydroxysuccinimide (NHS) esters, isothiocyanates, or sulfonyl chlorides, which react efficiently with primary amines to form stable covalent bonds (amides, thioureas, or sulfonamides, respectively). This strategy allows for the specific labeling of biomolecules or the creation of targeted molecular probes.

The table below lists common amine-reactive fluorescent dyes that could be conjugated to this compound.

| Amine-Reactive Dye Class | Reactive Group | Excitation (nm, approx.) | Emission (nm, approx.) | Resulting Linkage |

| Fluorescein | Isothiocyanate (FITC) | 495 | 519 | Thiourea (B124793) |

| Rhodamine | NHS Ester | 550 | 570 | Amide |

| Alexa Fluor™ 488 | NHS Ester | 495 | 519 | Amide |

| Cyanine Dyes (e.g., Cy3) | NHS Ester | 550 | 570 | Amide |

| BODIPY™ Dyes | NHS Ester | 505 | 513 | Amide |

Based on a comprehensive search of publicly available scientific literature, there is currently no research or data on the use of the chemical compound This compound for in-tissue derivatization in imaging applications.

The field of in-tissue derivatization for imaging, particularly for mass spectrometry imaging (MSI), is an active area of research. This technique involves applying a chemical reagent directly onto a tissue section to react with specific target molecules (analytes). The purpose of this reaction is to enhance the detection of analytes that are otherwise difficult to observe due to low ionization efficiency, low abundance, or signal interference from other molecules in the tissue. The derivatization reagent attaches a chemical tag to the analyte, often one that carries a permanent charge or has high proton affinity, making the resulting product more readily detectable by the mass spectrometer.

While numerous derivatization reagents have been developed and successfully applied to target various classes of molecules—such as carboxylic acids, aldehydes, ketones, and amines—within tissue samples, there is no indication in the existing literature that this compound has been investigated or utilized for this purpose. Research in this area has focused on other compounds specifically designed to be highly reactive and selective for the functional groups of interest.

Consequently, as no research findings, methodologies, or data tables concerning the application of this compound in this context are available, it is not possible to provide a detailed article on this specific topic.

Coordination Chemistry and Supramolecular Interactions

Ligand Design and Metal Complex Formation

As a ligand in coordination chemistry, 4-(aminomethyl)-3-fluoropyridin-2-amine offers multiple binding sites, allowing for the formation of diverse metal complexes. The flexibility in its binding modes makes it an attractive component for designing novel materials. vot.pl

The coordination capabilities of this compound are primarily centered around its nitrogen atoms, which can act as Lewis bases, donating lone pairs of electrons to metal centers.

Pyridine (B92270) Nitrogen: The endocyclic nitrogen atom of the pyridine ring is a strong and predictable coordination site. mdpi.com Its involvement in the aromatic system influences its basicity and steric accessibility. In many aminopyridine complexes, this nitrogen atom readily binds to a metal ion, often exhibiting η¹-coordination (monodentate binding). mdpi.com

Amine Groups as Donors: The compound possesses two exocyclic amine groups: the 2-amino group directly attached to the pyridine ring and the aminomethyl group at the 4-position.

The 2-amino group's nitrogen can also act as a donor atom. When both the pyridine nitrogen and the 2-amino nitrogen bind to the same metal center, they form a stable five-membered chelate ring, a common and favored coordination mode for 2-aminopyridine (B139424) ligands. vot.pl

The primary amine of the 4-(aminomethyl) substituent provides an additional, more flexible coordination site. Its separation from the pyridine ring by a methylene (B1212753) bridge allows it to coordinate to the same metal center to form a larger, less strained chelate ring or to bridge between different metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

The presence of multiple donor sites allows this molecule to function as a monodentate, bidentate chelating, or bridging ligand, depending on the metal ion, reaction conditions, and the presence of other competing ligands.

| Potential Donor Atom | Type | Typical Coordination Mode | Potential Role |

| Pyridine Nitrogen | Endocyclic Aromatic | η¹ (Monodentate) | Primary binding site |

| 2-Amino Nitrogen | Exocyclic Primary Amine | Chelation with Pyridine-N | Forms stable 5-membered ring |

| 4-(Aminomethyl) Nitrogen | Exocyclic Primary Amine | Chelation or Bridging | Forms larger chelate rings or bridges metal centers |

The synthesis of metal complexes involving aminopyridine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. ekb.egstmjournals.in The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be adjusted to target specific complex formations. nih.gov For instance, refluxing an ethanolic solution of the ligand with a metal chloride or acetate salt is a common synthetic route. ekb.egshd-pub.org.rs

Characterization of the resulting metal complexes is crucial to determine their structure, composition, and properties. A combination of analytical techniques is employed:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds.

NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the structure of the ligand within the complex in solution, although paramagnetic metal centers can complicate interpretation.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a complex in the solid state, revealing bond lengths, bond angles, and the exact coordination geometry around the metal center. mdpi.com

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the empirical formula and molecular weight of the synthesized complexes. researchgate.net

Non-Covalent Interactions in Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. nih.govnih.gov Non-covalent interactions are fundamental to this field, as they guide the self-assembly of molecules into ordered crystalline lattices. researchgate.net this compound is well-equipped with functional groups capable of participating in a variety of these interactions.

Hydrogen bonds are among the most important interactions in crystal engineering due to their strength and directionality. The amine groups (both -NH₂) in this compound are excellent hydrogen bond donors, while the pyridine nitrogen and the amine nitrogens themselves can act as hydrogen bond acceptors. mdpi.com This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks that dominate the crystal packing. researchgate.net These networks can take the form of chains, sheets, or more complex three-dimensional architectures, significantly influencing the physical properties of the solid material.

| Functional Group | Role in Hydrogen Bonding | Potential Interactions |

| 2-Amino Group (-NH₂) | Donor | N-H···N (pyridine), N-H···N (amine), N-H···F |

| 4-(Aminomethyl) Group (-NH₂) | Donor | N-H···N (pyridine), N-H···N (amine), N-H···F |

| Pyridine Nitrogen | Acceptor | N···H-N |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as a nitrogen or oxygen atom. mdpi.comnih.gov The fluorine atom at the 3-position of the pyridine ring can potentially participate in halogen bonding, although fluorine is the weakest of the halogens in this regard. The strength and directionality of a halogen bond are highly dependent on the electronic environment. researchgate.net A C-F···N interaction, for example, would be expected to be highly directional, with the C-F···N angle approaching 180 degrees. nih.gov The presence of this interaction can provide an additional tool for controlling the supramolecular assembly in the crystal lattice.

Crystallographic Analysis of Supramolecular Assemblies

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies detailing the crystallographic analysis of supramolecular assemblies of this compound. Consequently, detailed research findings, including crystal system, space group, unit cell dimensions, and specific intermolecular interactions such as hydrogen bonding or π-π stacking, are not available for this particular compound.

To provide a thorough and scientifically accurate account as requested, such data is essential. The creation of data tables and a detailed discussion of the supramolecular architecture is contingent upon the experimental determination of the crystal structure of this compound through techniques like single-crystal X-ray diffraction. Without such foundational research, any discussion on its coordination chemistry and supramolecular interactions in the solid state would be speculative and not based on established scientific findings.

Therefore, this section cannot be completed at this time due to the absence of the required primary research data for the specified compound.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive sites—the nucleophilic 2-amino group, the adjacent fluorine atom, and the aminomethyl group at the 4-position—makes 4-(aminomethyl)-3-fluoropyridin-2-amine a potent precursor for the synthesis of intricate heterocyclic systems. The 2-aminopyridine (B139424) moiety is a well-established synthon for the construction of fused bicyclic heterocycles. For instance, it can readily undergo condensation reactions with α-haloketones or other bifunctional electrophiles to form imidazo[1,2-a]pyridine (B132010) cores, a scaffold prevalent in medicinal chemistry. The fluorine atom at the 3-position can modulate the electronic properties of the pyridine (B92270) ring, influencing reactivity and potentially the biological activity of the resulting fused systems. Furthermore, the aminomethyl group offers a handle for further functionalization or for directing cyclization reactions to build more elaborate polycyclic structures.

| Reactant Class | Resulting Heterocyclic Core | Key Reaction Type |

| α-Haloketones | Imidazo[1,2-a]pyridines | Condensation/Cyclization |

| Dicarbonyl compounds | Pyrido[1,2-a]pyrimidines | Condensation/Cyclization |

| Isothiocyanates | Thiazolo[3,2-a]pyridines | Addition/Cyclization |

Integration into Imidazopyridazine Derivatives

While the direct synthesis of imidazopyridazine derivatives from this compound is not extensively documented, the structural motifs present in the molecule are highly relevant for the construction of such fused systems. Imidazopyridazine synthesis often involves the reaction of a hydrazine (B178648) or a substituted hydrazine with a carbonyl compound to form a pyridazine (B1198779) ring, which is then followed by the annulation of the imidazole (B134444) ring. In a hypothetical pathway, the 2-amino group of this compound could be transformed into a hydrazine functionality, which would then be a key intermediate for cyclization into a pyridazine ring. The aminomethyl group could be envisioned to participate in the subsequent imidazole ring formation. The synthesis of a novel class of pyridazin-3-one derivatives has been established through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, showcasing a general route to pyridazine-containing structures that could potentially be adapted. nih.gov

Role in Multi-Component Reactions for Diverse Product Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. 2-Aminopyridines are frequently employed as key components in various MCRs. rsc.orgresearchgate.net For example, the Groebke-Blackburn-Bienaymé reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, leads to the formation of imidazo[1,2-a]pyridines. The presence of the aminomethyl group in this compound offers an additional point of diversity in such reactions, potentially leading to novel scaffolds. This functional group could either be pre-functionalized before the MCR or participate directly in the reaction, depending on the reaction conditions and the other components. The development of one-pot, multi-component procedures for the synthesis of fluorinated 2-aminopyridines demonstrates the feasibility of incorporating such building blocks into efficient synthetic strategies. rsc.org

| MCR Name | Reactants | Product Class |

| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridines |

Contribution to Stereoselective Synthesis of Substituted Nitrogen Heterocycles

The synthesis of enantiomerically pure nitrogen heterocycles is of paramount importance in drug discovery. While direct applications of this compound in stereoselective synthesis are not yet widely reported, its structural features suggest potential utility in this area. The primary amine and aminomethyl groups can be utilized as anchoring points for chiral auxiliaries or catalysts to direct stereoselective transformations on the pyridine core or on substituents introduced in subsequent steps. For instance, the aminomethyl group could be acylated with a chiral carboxylic acid, and this chiral center could influence the stereochemical outcome of a subsequent cyclization reaction. The field of catalytic enantioselective synthesis of α-trifluoromethyl amines highlights the importance of developing methods for the stereoselective construction of fluorinated amine-containing molecules. nih.gov The principles from these studies could be applied to derivatives of this compound to achieve stereocontrol in the synthesis of more complex chiral heterocycles.

In Vitro Enzymatic Interaction Studies of 4 Aminomethyl 3 Fluoropyridin 2 Amine Derivatives

Inhibition of Calcium-Dependent Protein Kinases (CDPKs) (e.g., PfCDPK1)

Calcium-dependent protein kinases are crucial signaling proteins in apicomplexan parasites, such as Plasmodium falciparum, the causative agent of malaria. These kinases are absent in humans, making them attractive targets for novel antimalarial therapies. PfCDPK1, in particular, plays a vital role in the parasite's life cycle, including motility and host cell invasion.

Research into inhibitors of PfCDPK1 has identified compounds containing the 3-fluoropyridin-2-amine moiety as potent antagonists. An example is the imidazopyridazine derivative, trans-N-(3-{2-[(3-Fluoropyridin-2-yl)amino]pyrimidin-5-yl}imidazo[1,2-b]pyridazin-6-yl)cyclohexane-1,4-diamine, which has demonstrated significant inhibitory activity against the PfCDPK1 enzyme.

Structure-Activity Relationship (SAR) Studies for Enzyme Potency

Structure-activity relationship studies have been instrumental in optimizing the potency of PfCDPK1 inhibitors based on the aminopyridine scaffold. The introduction of a fluorine atom at the 3-position of the pyridyl ring has been shown to significantly boost potency against both the isolated PfCDPK1 enzyme and the P. falciparum parasite in vitro.

For instance, the unsubstituted 2-pyridyl variants of the imidazopyridazine series showed good initial potency. However, the addition of the 3-fluoro substituent led to a notable enhancement in activity. This suggests that the electronic properties and the potential for forming specific interactions conferred by the fluorine atom are critical for high-affinity binding to the enzyme's active site. Further modifications to other parts of the molecule, such as the linker and basic amine groups, have been explored to balance potency with pharmacokinetic properties. While these modifications can improve permeability, they sometimes lead to a reduction in antiparasitic potency, highlighting the delicate balance required in drug design.

Below is a data table showcasing the IC50 values of some pyridine-containing compounds against PfCDPK1.

| Compound ID | R2 Group | PfCDPK1 IC50 (µM) |

| 8 | 3-pyridyl | >1.0 |

| 10 | 3-fluoro-2-pyridyl | 0.012 |

This table is for illustrative purposes and based on findings in related chemical series.

Molecular Basis of Enzyme-Ligand Interactions (In Vitro)

Molecular modeling and docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding site of PfCDPK1. A homology model of PfCDPK1 has been effectively used to rationalize the observed SAR and guide the design of more potent inhibitors.

The docking of inhibitors into the ATP-binding site suggests that the 3-fluoropyridin-2-amine moiety plays a crucial role in establishing key interactions with the kinase. The pyridine (B92270) nitrogen and the amino group can form hydrogen bonds with the hinge region of the enzyme, a common binding motif for kinase inhibitors. The fluorine atom may engage in favorable electrostatic or hydrophobic interactions with nearby amino acid residues, contributing to the increased binding affinity. These in silico predictions align with the experimental findings that the 3-fluoro substitution enhances inhibitory activity.

Modulation of Protein Arginine Methyltransferases (PRMT5)

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention. A particularly promising strategy involves the development of MTA-cooperative inhibitors, which selectively target cancer cells with a specific genetic deletion (MTAP deletion).

MTA-Cooperative Inhibition Mechanisms

In a significant portion of human cancers, the gene for methylthioadenosine phosphorylase (MTAP) is deleted. This leads to the accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA). MTA is structurally similar to S-adenosylmethionine (SAM), the cofactor for PRMT5, and can bind to the same site on the enzyme, acting as a weak endogenous inhibitor.

MTA-cooperative inhibitors are small molecules designed to bind to the PRMT5-MTA complex. The binding of MTA to PRMT5 creates a novel pocket that these inhibitors can exploit. By binding to this induced pocket, MTA-cooperative inhibitors stabilize the inactive PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells, while sparing normal cells with functional MTAP. Aminopyridine-based structures have been explored as scaffolds for the development of such MTA-cooperative PRMT5 inhibitors.

Impact on Symmetric Dimethyl Arginine (SDMA) Levels (In Vitro)

The catalytic activity of PRMT5 results in the formation of symmetric dimethyl arginine (SDMA) on its substrate proteins. Therefore, the level of cellular SDMA serves as a direct biomarker for PRMT5 activity. In vitro studies have consistently shown that treatment with PRMT5 inhibitors leads to a significant reduction in global SDMA levels in cancer cell lines.

For MTA-cooperative inhibitors, this effect is particularly pronounced in MTAP-deleted cells. In these cells, the baseline PRMT5 activity is already partially reduced due to MTA accumulation. The addition of an MTA-cooperative inhibitor further suppresses the enzyme's function, leading to a dramatic decrease in SDMA levels. This reduction in SDMA is a key indicator of on-target activity and correlates with the antiproliferative effects of these inhibitors in MTAP-deleted cancer models.

The table below illustrates the expected effect of an MTA-cooperative PRMT5 inhibitor on SDMA levels in isogenic cell lines.

| Cell Line | MTAP Status | Treatment | Relative SDMA Level |

| HCT116 | Wild-Type | Vehicle | High |

| HCT116 | Wild-Type | Inhibitor | Slightly Reduced |

| HCT116 | Deleted | Vehicle | Moderately Reduced |

| HCT116 | Deleted | Inhibitor | Significantly Reduced |

This table represents a conceptual model based on published data for MTA-cooperative PRMT5 inhibitors.

Alpha-Glucosidase Enzyme Inhibition Assays

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes alpha-glucosidase a validated target for the management of type 2 diabetes.

Various heterocyclic compounds, including derivatives of pyridine and aminopyridine, have been investigated for their potential to inhibit alpha-glucosidase. In vitro assays are typically performed using alpha-glucosidase from Saccharomyces cerevisiae or mammalian sources and a chromogenic substrate to quantify enzyme activity.

While a range of substituted 3-aminopyridin-2(1H)-one derivatives have been synthesized and shown to possess alpha-glucosidase inhibitory activity, specific data for 4-(aminomethyl)-3-fluoropyridin-2-amine derivatives in this assay were not available in the reviewed literature. However, the existing data for related aminopyridine structures suggest that this chemical class has the potential for interaction with the active site of alpha-glucosidase. For example, thiourea (B124793) derivatives of 3-aminopyridin-2(1H)-ones have demonstrated inhibitory activity with IC50 values in the millimolar range. mdpi.comnih.govnih.govresearchgate.net

The table below shows representative IC50 values for some aminopyridine derivatives against alpha-glucosidase.

| Compound Type | Derivative | α-Glucosidase IC50 |

| 3-Aminopyridin-2(1H)-one | Thiourea derivative 9a | 9.77 mM mdpi.comnih.gov |

| 3-Aminopyridin-2(1H)-one | Thiourea derivative 9c | 12.94 mM mdpi.comnih.gov |

| Standard | Acarbose | ~11.96 mM mdpi.comnih.gov |

This data is for related aminopyridine compounds and not the specific subject compound of this article.

Histone Lysytne Demethylase (KDM) Inhibition

While no specific studies on the inhibitory activity of this compound against Histone Lysine (B10760008) Demethylases (KDMs) were identified, the broader class of pyridine-based compounds has been investigated as KDM inhibitors. nih.gov These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones, and their dysregulation is implicated in various diseases, including cancer. nih.gov

Research into KDM inhibitors has identified various pyridine-containing scaffolds as effective modulators of KDM activity. For instance, 2,4-pyridinedicarboxylic acid (PDCA) is a known non-specific inhibitor of 2-oxoglutarate (2OG) oxygenases, a family that includes the JmjC-domain containing KDMs. nih.gov Additionally, derivatives of 3-amino-4-pyridinecarboxylic acid have been reported as KDM4 inhibitors. nih.gov These findings suggest that the pyridine core, a key feature of this compound, is a viable starting point for the design of KDM inhibitors. The specific substitutions on the pyridine ring, such as the aminomethyl and fluoro groups, would likely influence the potency and selectivity of such compounds, but further empirical studies are required to establish this.

Beta-Secretase (BACE1) Enzyme Inhibition

Derivatives containing the aminopyridine and fluoropyridine moieties have been a focus of research for the inhibition of Beta-Secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. While direct inhibitory data for this compound against BACE1 is not available, studies on related compounds highlight the potential of this chemical scaffold.

One study focused on aminomethyl-derived BACE1 inhibitors as an alternative to anilide-based compounds, aiming to improve brain penetration and reduce potential metabolic liabilities. nih.gov Although this study does not specify the exact this compound structure, it underscores the importance of the aminomethyl group in engaging with the BACE1 active site.

Another line of research has explored fluoropyridin-3-yl derivatives as potent BACE1 inhibitors. For instance, the compound (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) was identified as a potent BACE1 inhibitor. researchgate.netnih.gov This highlights the favorable interactions that a fluoropyridine moiety can establish within the BACE1 binding pocket. The fluorine substitution can modulate the electronic properties of the pyridine ring and influence binding affinity.

The table below summarizes the inhibitory activities of some representative aminopyridine and fluoropyridine derivatives against BACE1, illustrating the potential of these scaffolds.

| Compound ID | Structure | BACE1 IC50 (nM) | Reference |

| AMG-8718 | (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine | Data not explicitly provided in abstract | researchgate.netnih.gov |

| Compound 6 | A 3-aza-AOX derivative with a P3 group of 2-fluoropyridin-3-yl | 72 | nih.gov |

| Compound 7 | A 3-aza-AOX derivative with a P3 group of 5-fluoro-3-pyridyl | BACE1 affinity dropped 4.5-fold compared to compound 6 | nih.gov |

Q & A

Q. What are effective synthetic routes for 4-(Aminomethyl)-3-fluoropyridin-2-amine, and how can key intermediates be optimized?

Methodological Answer: A viable approach involves palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, to introduce the aminomethyl group. For example, General Procedure B from uses Pd(OAc)₂ and Xantphos as ligands to couple aryl halides with amines, achieving moderate yields (22% in cited work). Protecting the amine group during fluorination (e.g., using Boc or Fmoc groups) can prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product . Reaction optimization may employ Design of Experiments (DoE) ( ) to systematically vary parameters like temperature, catalyst loading, and solvent polarity.

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR to confirm substitution patterns and fluorine placement (e.g., coupling constants for meta/para fluorine positions).

- X-ray Crystallography : Resolve ambiguous structural features, as demonstrated in for nitro-substituted pyridines.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC/Purity Analysis : Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational tools enhance the design and reactivity prediction of this compound derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for fluorination or amination steps). highlights ICReDD’s approach to integrating computational and experimental data for reaction design.

- QSAR Modeling : Predict biological activity by correlating structural descriptors (e.g., logP, H-bond donors) with assay data. demonstrates this for fluorinated pyran derivatives.

- Molecular Dynamics Simulations : Study solvation effects or protein-ligand interactions to guide functionalization .

Q. How should researchers address contradictions in reported biological activities of structurally related pyridin-2-amine derivatives?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). highlights how structural analogs (e.g., sulfonamide vs. pyrido[3,4-d]pyrimidine derivatives) exhibit divergent activities due to scaffold-specific interactions.

- Meta-Analysis : Use statistical tools (ANOVA, t-tests) to evaluate variability across studies. For example, emphasizes DoE for minimizing experimental noise.

- In Silico Docking : Identify binding site discrepancies using crystal structures of target proteins .

Q. What strategies are recommended for optimizing reaction yields and minimizing byproducts in large-scale synthesis?

Methodological Answer:

- Process Intensification : Use microreactors for precise control of exothermic reactions (e.g., fluorination).

- Separation Technologies : Implement membrane filtration () or simulated moving bed (SMB) chromatography for continuous purification.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify bottlenecks. ’s subclass RDF2050104 details advanced separation methods .

Q. How can researchers validate the stability and degradation pathways of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS.

- Accelerated Stability Testing : Use Arrhenius equations to extrapolate shelf life.

- Solid-State Characterization : Perform DSC and PXRD to detect polymorphic changes over time .

Distinction Between Basic and Advanced Questions

- Basic : Focus on foundational techniques (synthesis, characterization).

- Advanced : Integrate computational modeling, statistical analysis, and process engineering to address complex challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.